3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Overview
Description
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is a complex organic compound belonging to the class of naphthofurans These compounds are characterized by a fused ring structure consisting of a naphthalene ring and a furan ring
Mechanism of Action
Target of Action
The primary target of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . NF-κB plays a key role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
This compound interacts with its target, NF-κB, by inhibiting its activity . This inhibition can lead to a decrease in the transcription of DNA, cytokine production, and cell survival, which are all processes regulated by NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By inhibiting NF-κB, it can potentially downregulate the expression of genes involved in inflammation, immune response, and cell proliferation . This can lead to downstream effects such as reduced inflammation and slowed cell growth .
Pharmacokinetics
It’s known that the compound has good metabolic stability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of NF-κB by this compound can lead to a decrease in inflammation and cell proliferation . This makes the compound a potential candidate for the development of new anticancer agents .
Biochemical Analysis
Biochemical Properties
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, indicating its potential for metabolic stability . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. It has been studied for its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, analogs of this compound have shown inhibitory activity against NF-κB, a transcription factor involved in inflammatory responses and cancer progression . This suggests that this compound may influence cell function by modulating key signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its analogs have been shown to inhibit NF-κB activity, which is crucial for regulating immune responses and cell survival . These binding interactions and subsequent changes in gene expression highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, which is essential for its long-term effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that its analogs exhibit potent cytotoxicity at low concentrations against various cancer cell lines . It is important to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s low inhibition of CYP450 enzymes suggests that it may have minimal impact on metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are important for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride and triethylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including bromination and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the carboxylic acid group to an alcohol.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid
- 5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid
Uniqueness
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and carboxylic acid functionality make it particularly versatile for various chemical reactions and applications .
Properties
IUPAC Name |
3-methylbenzo[g][1]benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJNPUWLTFUDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368515 | |
Record name | 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-10-2 | |
Record name | 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylnaphtho[1,2-b]furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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